![molecular formula C18H15BrN2O4 B13368768 3-[6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13368768.png)
3-[6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid
Description
This compound belongs to the imidazo[1,2-a]pyridine family, characterized by a fused bicyclic structure with an imidazole ring. Key features include:
- Position 6: A bromo substituent, which enhances electrophilicity and serves as a synthetic handle for further modifications .
- Position 3: An acrylic acid moiety, which introduces acidity (pKa ~4–5) and hydrogen-bonding capacity, impacting solubility and pharmacokinetics .
Molecular Formula: C₁₉H₁₅BrN₂O₄
Molecular Weight: ~439.24 g/mol
Synthetic Route: Likely synthesized via multicomponent Groebke–Blackburn–Bienaymé reactions (GBBR), as described for analogous imidazo[1,2-a]pyridines .
Properties
Molecular Formula |
C18H15BrN2O4 |
---|---|
Molecular Weight |
403.2 g/mol |
IUPAC Name |
(E)-3-[6-bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C18H15BrN2O4/c1-24-14-6-3-11(9-15(14)25-2)18-13(5-8-17(22)23)21-10-12(19)4-7-16(21)20-18/h3-10H,1-2H3,(H,22,23)/b8-5+ |
InChI Key |
BOBHERDODOVUMF-VMPITWQZSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=C(N3C=C(C=CC3=N2)Br)/C=C/C(=O)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(N3C=C(C=CC3=N2)Br)C=CC(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Condensation Reactions Using α-Haloketones and 2-Aminopyridines
A classical and widely employed approach to synthesize imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridine derivatives with α-haloketones. This method facilitates the formation of the imidazo ring via nucleophilic substitution followed by cyclization. The α-haloketone provides the ketone functionality necessary for ring closure, while the 2-aminopyridine acts as the nucleophile.
- For the target compound, the 2-(3,4-dimethoxyphenyl) substituent can be introduced by employing a suitably substituted α-bromoacetophenone derivative bearing the 3,4-dimethoxyphenyl group.
- The bromine atom at position 6 can be introduced either by using a 6-bromo-2-aminopyridine or by post-synthetic bromination of the imidazo[1,2-a]pyridine core.
This method is favored for its straightforwardness and high yields under mild conditions, often using bases such as potassium carbonate in solvents like polyethylene glycol (PEG-400) or ethanol.
Ultrasound-Assisted Synthesis
Recent advancements include ultrasound irradiation to enhance reaction rates and yields. For example, the reaction of 2-aminopyridine with 2-bromoacetophenone derivatives under ultrasonic irradiation in PEG-400 solvent has been shown to produce imidazo[1,2-a]pyridines efficiently within 15 to 30 minutes, with yields up to 94%.
- This method uses bases such as potassium carbonate and operates under mild conditions.
- Ultrasound promotes better mixing and energy transfer, accelerating the cyclization process.
- The solvent PEG-400 is environmentally benign and non-toxic, aligning with green chemistry principles.
Tandem and Multicomponent Reactions
More complex synthetic routes involve tandem reactions combining Michael addition and intramolecular cyclization or multicomponent reactions that allow simultaneous formation of multiple bonds.
- For example, the reaction of 2-aminopyridine with nitroalkene derivatives (Morita-Baylis-Hillman acetates) at room temperature in methanol leads to imidazo[1,2-a]pyridine derivatives via a tandem mechanism.
- Lewis acid catalysis (e.g., FeCl3) can be employed to improve reaction efficiency and substrate scope, accommodating various aromatic and aliphatic substituents.
These methods offer high selectivity and functional group tolerance, which is important for introducing the acrylic acid moiety at position 3.
Representative Preparation Procedure (Hypothetical)
Step | Reagents and Conditions | Purpose | Expected Outcome |
---|---|---|---|
1 | 6-Bromo-2-aminopyridine + 2-bromo-1-(3,4-dimethoxyphenyl)ethanone, K2CO3, PEG-400, ultrasound, 15-30 min | Formation of 6-bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine core | Imidazo[1,2-a]pyridine intermediate with bromine and dimethoxyphenyl substituents |
2 | Formylation at position 3 (e.g., Vilsmeier-Haack reaction) | Introduction of aldehyde group at position 3 | 3-formyl derivative of the imidazo[1,2-a]pyridine |
3 | Knoevenagel condensation with malonic acid, piperidine catalyst, reflux | Formation of acrylic acid side chain at position 3 | Target compound 3-[6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid |
This sequence integrates classical and modern synthetic techniques to achieve the target molecule with high efficiency.
Optimization Data from Ultrasound-Assisted Synthesis (Adapted from)
Entry | Base | Solvent | Reaction Time (min) | Yield (%) |
---|---|---|---|---|
1 | Sodium bicarbonate (1 equiv) | PEG-400 | 30 | 78 |
2 | Potassium carbonate (1.5 equiv) | PEG-400 | 15 | 94 |
3 | Potassium carbonate (1 equiv) | Glycerol | 30 | 36 |
4 | Triethylamine (1 equiv) | PEG-400 | 30 | 22 |
5 | No base | PEG-400 | 30 | 39 |
This table illustrates the superior performance of potassium carbonate in PEG-400 under ultrasound for imidazo[1,2-a]pyridine synthesis, a likely step in preparing the core structure of the target compound.
Summary of Key Points
- The target compound synthesis relies on the efficient formation of the imidazo[1,2-a]pyridine scaffold via condensation of 2-aminopyridine derivatives with substituted α-haloketones.
- Ultrasound-assisted methods provide rapid, high-yielding, and environmentally friendly synthesis routes.
- Tandem reactions and Lewis acid catalysis offer alternative pathways for diverse substituent introduction.
- Subsequent functionalization steps, such as formylation and Knoevenagel condensation, enable installation of the acrylic acid moiety.
- Optimization of reaction conditions, especially choice of base and solvent, critically affects yield and reaction time.
This comprehensive approach, integrating classical organic synthesis with modern green chemistry techniques, supports the efficient preparation of this compound with potential applications in pharmaceutical research and development.
Chemical Reactions Analysis
Types of Reactions
3-[6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridines with various functional groups.
Scientific Research Applications
3-[6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
3-[6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic Acid
- Substituent : 4-Fluorophenyl (electron-withdrawing) instead of 3,4-dimethoxyphenyl.
- Impact :
- Applications : Fluorinated analogs are often explored in drug design for improved metabolic stability .
6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine
- Lacks the acrylic acid group, limiting hydrogen-bonding interactions .
Functional Group Variations at Position 3
Ethyl 6-Bromoimidazo[1,2-a]pyridine-3-carboxylate
- Functional Group : Ethyl ester instead of acrylic acid.
- Impact :
- Utility : Esters are common prodrugs, enabling easier synthesis and later hydrolysis to carboxylic acids .
3-{6-Bromoimidazo[1,2-a]pyridin-3-yl}propanoic Acid
- Structure: Propanoic acid chain (longer alkyl spacer).
- Impact: Reduced acidity (pKa ~4.8) and altered spatial orientation for target binding. Potential for increased flexibility in molecular interactions .
Table 1: Key Properties of Selected Analogs
*Predicted or estimated values based on structural analogs.
Biological Activity
3-[6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including case studies and detailed research findings.
- Molecular Formula : C16H15BrN2O3
- Molecular Weight : 361.21 g/mol
- CAS Number : 725253-26-9
Biological Activity Overview
The biological activity of this compound has been evaluated primarily through in vitro studies. Key areas of focus include:
-
Antimicrobial Activity
- Studies have shown that derivatives of the imidazo[1,2-a]pyridine scaffold exhibit significant antimicrobial properties. For instance, similar compounds have demonstrated minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .
- The compound's ability to inhibit biofilm formation was also noted, with a superior percentage reduction compared to standard antibiotics like Ciprofloxacin .
-
Anticancer Potential
- Research indicates that compounds with similar structural features may act as inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), a target for anticancer drug development. Inhibition of NAMPT has been linked to reduced tumor growth and proliferation .
- In vitro assays revealed that related compounds exhibit cytotoxic effects on cancer cell lines, with IC50 values indicating effective antiproliferative activity .
Case Study 1: Antimicrobial Efficacy
A study published in the ACS Omega journal evaluated various pyrazole derivatives, including those structurally related to our compound of interest. The results highlighted:
- Inhibition Zones : Compounds displayed inhibition zones significantly larger than control groups.
- Synergistic Effects : Some derivatives showed synergistic effects when combined with existing antibiotics, enhancing their efficacy against resistant strains .
Case Study 2: Anticancer Activity
In a separate investigation focusing on NAMPT inhibitors:
- Mechanism of Action : The study elucidated that the compound inhibited NADPH levels, destabilizing DHFR (dihydrofolate reductase) and consequently impairing cancer cell viability.
- Cytotoxicity Assessment : The compound exhibited low hemolytic activity (<15% lysis), suggesting a favorable safety profile for further development .
Data Tables
Activity Type | MIC (μg/mL) | IC50 (μM) | Biofilm Reduction (%) |
---|---|---|---|
Antimicrobial | 0.22 - 0.25 | N/A | Significant |
Anticancer (NAMPT) | N/A | 12.27 - 31.64 | N/A |
Q & A
What are the common synthetic routes for 3-[6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid, and how can reaction conditions be optimized?
Level: Basic
Answer:
The synthesis typically involves a multi-step approach:
Imidazo[1,2-a]pyridine Core Formation : Cyclization of 2-aminopyridine derivatives with α-bromoketones under reflux conditions (e.g., using DMF as a solvent at 80–100°C) .
Bromination : Selective bromination at the 6-position using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DCM) under controlled temperature (0–25°C) .
Acrylic Acid Moiety Introduction : Knoevenagel condensation between the brominated imidazopyridine aldehyde and malonic acid, catalyzed by piperidine in ethanol .
Optimization Tips :
- Use microwave-assisted synthesis to reduce reaction time and improve yield .
- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products .
Which analytical techniques are most effective for characterizing this compound and verifying purity?
Level: Basic
Answer:
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm structural integrity, with key signals for the acrylic acid proton (δ 6.2–6.8 ppm) and methoxy groups (δ 3.8–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular ion peak at m/z 421.03 (CHBrNO) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
How do researchers screen the biological activity of this compound, and what preliminary findings exist?
Level: Basic
Answer:
- In Vitro Assays :
- Mechanistic Clues : Fluorescence-based assays indicate potential kinase inhibition, though target identification requires further proteomic profiling .
How does the substitution pattern (e.g., 3,4-dimethoxyphenyl vs. 4-fluorophenyl) influence biological activity?
Level: Advanced
Answer:
- Lipophilicity : The 3,4-dimethoxyphenyl group enhances lipophilicity (logP ≈ 2.8) compared to fluorophenyl derivatives (logP ≈ 2.2), improving membrane permeability .
- Electron Effects : Methoxy groups act as electron donors, stabilizing charge-transfer interactions with biological targets (e.g., DNA topoisomerases), whereas fluorine’s electronegativity may alter binding kinetics .
- SAR Data : Analogues with 4-methoxyphenyl substituents show reduced activity, highlighting the critical role of meta-substitution .
How should researchers address contradictions in reported biological data (e.g., varying IC50 _{50}50 values across studies)?
Level: Advanced
Answer:
- Control Variables :
- Data Normalization : Use reference compounds (e.g., doxorubicin for cytotoxicity) as internal controls .
- Meta-Analysis : Compare datasets with similar assay protocols (e.g., incubation time, cell density) to identify outliers .
What strategies are used to study the mechanism of action of this compound?
Level: Advanced
Answer:
- Target Identification :
- Pull-Down Assays : Immobilize the compound on agarose beads to capture binding proteins from cell lysates .
- CRISPR-Cas9 Screening : Genome-wide knockout libraries identify genes whose loss confers resistance .
- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis, cell cycle arrest) .
What are the best practices for handling and storing this compound to ensure stability?
Level: Basic
Answer:
- Storage : Lyophilized powder stored at -20°C under inert gas (argon) to prevent oxidation .
- Solubility : Prepare fresh solutions in DMSO (stock concentration ≤10 mM) and dilute in buffer immediately before use .
- Stability Monitoring : Periodic HPLC checks to detect degradation (e.g., hydrolysis of the acrylic acid moiety) .
How do structural analogues of this compound compare in terms of pharmacokinetic properties?
Level: Advanced
Answer:
- Ester Prodrugs : Ethyl ester derivatives (e.g., ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate) exhibit improved oral bioavailability due to enhanced intestinal absorption .
- Metabolic Stability : Microsomal assays (human liver microsomes) show that methoxy substituents slow CYP450-mediated oxidation compared to halogenated analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.